Amino-PEG11-Amine is a polyethylene glycol derivative that features two amino groups. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments. The molecular formula for Amino-PEG11-Amine is , with a molecular weight of approximately 544.7 g/mol. It is often utilized in biochemical applications due to its reactivity with various functional groups, including carboxylic acids and activated N-hydroxysuccinimide esters, making it a versatile tool in protein modification and bioconjugation strategies .
The synthesis of Amino-PEG11-Amine typically involves the functionalization of polyethylene glycol with amino groups. Various methods can be employed for this purpose, including:
Technical details regarding the synthesis may include the use of specific catalysts, reaction conditions (such as temperature and pH), and purification techniques to isolate the final product.
The structure of Amino-PEG11-Amine consists of a central polyethylene glycol chain with two terminal amino groups. The arrangement allows for increased flexibility and interaction with biological molecules. Characterization techniques such as proton nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are typically employed to confirm the successful incorporation of amino groups and to analyze the molecular structure .
Amino-PEG11-Amine participates in various chemical reactions due to its reactive amino groups:
These reactions are crucial for developing bioconjugates that retain biological activity while improving pharmacokinetic properties.
The mechanism of action for Amino-PEG11-Amine primarily revolves around its ability to modify proteins through PEGylation. This process enhances the solubility and stability of proteins in biological systems while reducing immunogenicity. The introduction of polyethylene glycol chains alters the pharmacokinetics by prolonging circulation time in vivo, which is particularly beneficial for therapeutic proteins .
Relevant analyses such as thermal analysis and rheological studies may provide insights into the behavior of Amino-PEG11-Amine under various conditions .
Amino-PEG11-Amine has diverse applications in scientific research and biotechnology:
These applications highlight the compound's significance in improving drug formulations and therapeutic strategies across various biomedical fields.
Amino-PEG11-amine (CAS# 479200-82-3) is a bifunctional polyethylene glycol (PEG) reagent featuring two terminal primary amine groups separated by an 11-unit PEG spacer. Its systematic IUPAC name is 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diamine, with the molecular formula C₂₄H₅₂N₂O₁₁ and a molecular weight of 544.68 g/mol [1] [8]. The structure comprises a linear chain of 11 repeating ethylene oxide units (-CH₂CH₂O-) terminated at both ends by amino groups (-NH₂). This configuration confers exceptional hydrophilicity, enhancing solubility in aqueous media—a critical property for biomedical applications. The primary amines exhibit reactivity with carboxylic acids, NHS esters, aldehydes, and other electrophiles, enabling conjugation to biomolecules or payloads at both termini [1] [10].
Table 1: Key Structural and Chemical Properties of Amino-PEG11-Amine
Property | Value/Description |
---|---|
CAS Number | 479200-82-3 |
Molecular Formula | C₂₄H₅₂N₂O₁₁ |
Molecular Weight | 544.68 g/mol |
IUPAC Name | 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diamine |
Functional Groups | Primary amines (-NH₂) at both termini |
Solubility | High solubility in water, DMSO, and polar solvents |
Reactivity | Nucleophilic addition, acylation, reductive amination |
The evolution of PEG linkers reflects a paradigm shift from polydisperse polymers to discrete, monodisperse reagents. Early PEGs, synthesized via anionic ring-opening polymerization of ethylene oxide, exhibited broad polydispersity indices (PDI >1.1), limiting reproducibility in bioconjugation [5]. The advent of discrete PEGs (dPEG®) in the 2000s marked a critical advancement. These are constructed by stepwise coupling of uniform ethylene glycol units, yielding precise chain lengths (e.g., PEG11) with PDI = 1.0 [5]. For Amino-PEG11-amine, this synthesis involves:
Discrete PEGs offer superior batch-to-batch consistency and predictable pharmacokinetics compared to polydisperse analogs. Their development was driven by demands in drug delivery, where precise linker lengths optimize drug release kinetics and bioavailability [5].
Table 2: Evolution of PEG Linker Technologies
Generation | Characteristics | Limitations | Advantages of Discrete PEGs |
---|---|---|---|
Polydisperse PEGs | Broad MW distribution (e.g., PEG 5,000 = 4,500–5,500 Da) | Unpredictable bioconjugation efficiency | Narrow MW distribution (e.g., PEG11 = 544.68 Da) |
Branched PEGs | Multi-arm structures (e.g., PEG₂) | Complex purification | Enhanced shielding capacity |
Forked PEGs | Bifunctional termini on single backbone | Low yield in synthesis | Dual payload attachment |
Discrete PEGs (e.g., Amino-PEG11-amine) | Defined atomic composition (C₂₄H₅₂N₂O₁₁) | Higher synthetic cost | Reproducible drug release profiles |
Bifunctional PEG reagents like Amino-PEG11-amine serve as versatile molecular bridges in biomolecular engineering. Their dual reactivity enables:
In drug delivery, the hydrophilic PEG spacer reduces renal clearance by increasing hydrodynamic radius and shields conjugates from immune recognition, extending plasma half-life [5] [9]. For instance, in antibody-drug conjugates (ADCs), Amino-PEG11-amine links cytotoxic payloads to antibodies while minimizing aggregation. Similarly, in PROTACs (proteolysis-targeting chimeras), it connects E3 ligase ligands to target protein binders, enabling targeted protein degradation [4] [6].
Table 3: Biomedical Applications Enabled by Amino-PEG11-Amine
Application | Role of Amino-PEG11-Amine | Functional Outcome |
---|---|---|
Antibody-Drug Conjugates (ADCs) | Non-cleavable linker between mAb and drug | Enhanced serum stability and reduced off-target release |
PROTACs | Connector between E3 ligase binder and target binder | Optimal ternary complex formation |
Surface Modification | Amine-mediated coating of nanoparticles | Improved biocompatibility and stealth properties |
Peptide Therapeutics | Solubility enhancer for hydrophobic peptides | Increased bioavailability and reduced immunogenicity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7